molecular formula C13H11N9O5 B11685964 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11685964
M. Wt: 373.28 g/mol
InChI Key: AFBZYOCVJAIHPP-PJQLUOCWSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential utility in various applications.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include:

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan These compounds share similar structural motifs but differ in their specific functional groups and overall reactivity. The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of oxadiazole, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N9O5

Molecular Weight

373.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H11N9O5/c1-6-10(16-20-21(6)12-11(14)18-27-19-12)13(24)17-15-5-7-4-8(22(25)26)2-3-9(7)23/h2-5,23H,1H3,(H2,14,18)(H,17,24)/b15-5+

InChI Key

AFBZYOCVJAIHPP-PJQLUOCWSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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